2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6S2/c1-26-12-6-10(20(22)23)7-13-15(12)19-16(27-13)18-14(21)8-28(24,25)11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKMWQUOGRQHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine under appropriate conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound’s 4-methoxy-6-nitro substitution pattern distinguishes it from analogs:
- Compound 8a (): Features a 6-nitrobenzothiazole but lacks the 4-methoxy group. Its dihydropyrimidinyl-thio substituent on the acetamide results in a higher melting point (252–254°C) compared to methyl-substituted analogs .
- Compounds 4g–4j (): Include 6-methylbenzothiazoles with thiadiazole-ureido substituents. The absence of electron-withdrawing groups (e.g., nitro) correlates with lower melting points (261–267°C) .
- Compound 1 (): A 6-ethoxybenzothiazole with a sulfamoylphenyl group shows a lower melting point (144.2°C), likely due to reduced steric hindrance and polar interactions .
Acetamide Substituent Modifications
The 4-chlorophenylsulfonyl group on the target compound’s acetamide contrasts with other derivatives:
- Compound 6c (): Shares the 4-chlorophenylsulfonyl group but lacks the benzothiazole core. Its melting point (134–135°C) is lower, highlighting the benzothiazole’s contribution to stability .
- Compound 14 (): Contains a 4-chlorophenylpiperazine substituent, demonstrating how heterocyclic groups (e.g., piperazine) enhance thermal stability (m.p. 282–283°C) .
- Compound 9c (): A thiophene-thiazole hybrid with a 4-chlorophenyl group exhibits moderate melting points (154–156°C), suggesting weaker intermolecular interactions compared to sulfonyl-containing analogs .
Data Table: Key Properties of Comparable Compounds
Biological Activity
2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its complex structure, exhibits properties that may be beneficial in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClN3O6S, with a molecular weight of 441.9 g/mol. Its structural features include a sulfonamide group and a nitro-substituted benzo[d]thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O6S |
| Molecular Weight | 441.9 g/mol |
| CAS Number | 895457-45-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this class. For instance, the synthesis and evaluation of thiazole derivatives have shown significant anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms involved include induction of apoptosis and inhibition of DNA synthesis, as evidenced by assays such as MTT and caspase activation assays .
One study specifically noted that compounds with similar structures demonstrated the ability to direct tumor cells toward apoptotic pathways, which is a crucial mechanism for anticancer efficacy .
Enzyme Inhibition
In addition to anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of specific enzymes. For example, derivatives containing sulfonamide groups have been shown to exhibit inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes and are targets for drug development .
Case Studies
- Study on Anticancer Activity
- Enzyme Inhibition Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
